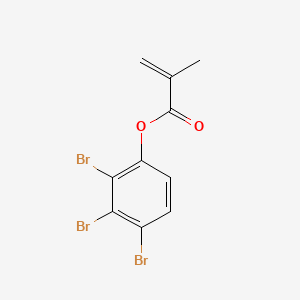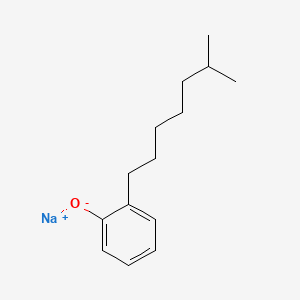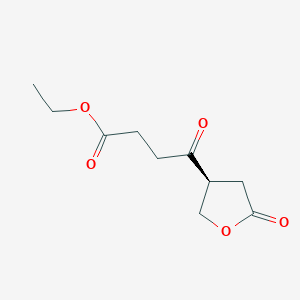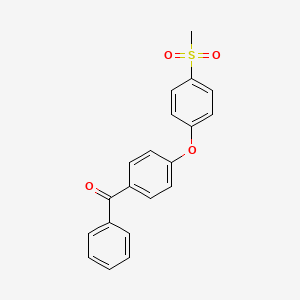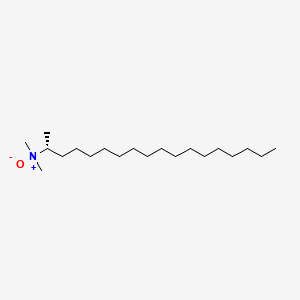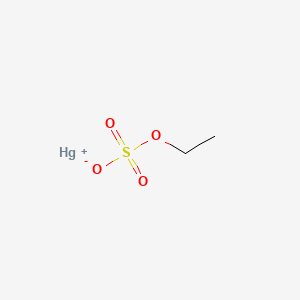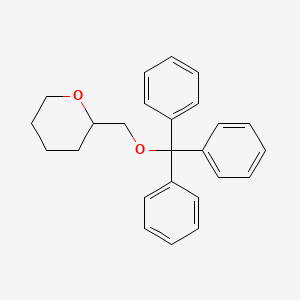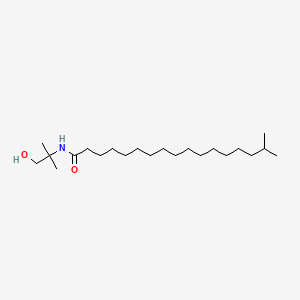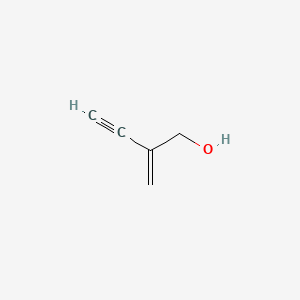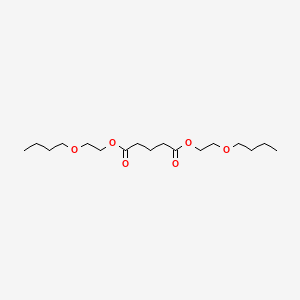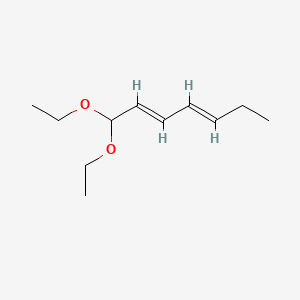
2,4-Heptadiene, 1,1-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Heptadiene, 1,1-diethoxy- is an organic compound with the molecular formula C11H20O2. It is a derivative of heptadiene, where two ethoxy groups are attached to the first carbon atom. This compound is part of the class of dienes, which are hydrocarbons containing two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadiene, 1,1-diethoxy- typically involves the reaction of heptadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production methods for 2,4-Heptadiene, 1,1-diethoxy- are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions for the highest yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Heptadiene, 1,1-diethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,4-Heptadiene, 1,1-diethoxy- has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Heptadiene, 1,1-diethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bonds in the heptadiene moiety allow for conjugation and resonance, which can affect the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadiene, 1,1-diethoxy-: Similar structure but with a shorter carbon chain.
2,4-Heptadiene, 1,1-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,4-Heptadiene, 1,1-diethoxy- is unique due to its specific combination of ethoxy groups and the heptadiene backbone. This combination provides distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
72102-75-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(2E,4E)-1,1-diethoxyhepta-2,4-diene |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
Clé InChI |
IUCUZLBVRQWKAT-XBLVEGMJSA-N |
SMILES isomérique |
CC/C=C/C=C/C(OCC)OCC |
SMILES canonique |
CCC=CC=CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


